molecular formula C11H15N5O5 B14513735 9-(beta-D-glucofuranosyl)adenine CAS No. 10279-88-6

9-(beta-D-glucofuranosyl)adenine

Cat. No.: B14513735
CAS No.: 10279-88-6
M. Wt: 297.27 g/mol
InChI Key: JNSNEXAWGVQGPR-UHFFFAOYSA-N
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Description

9-(beta-D-glucofuranosyl)adenine is a purine nucleoside in which adenine is attached to a glucofuranose sugar via a beta-N(9)-glycosidic bond.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(beta-D-glucofuranosyl)adenine typically involves the glycosylation of adenine with a protected glucofuranose derivative. One common method is the condensation of 2,3,5-tri-O-benzyl-D-glucofuranosyl chloride with N-benzoyladenine under acidic conditions . The reaction is followed by deprotection steps to yield the desired nucleoside.

Industrial Production Methods

Industrial production of this compound may involve enzymatic transglycosylation reactions using glycosyltransferases. These enzymes facilitate the transfer of the glucofuranosyl moiety to adenine, resulting in higher yields and fewer by-products compared to chemical synthesis .

Chemical Reactions Analysis

Types of Reactions

9-(beta-D-glucofuranosyl)adenine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted adenine derivatives, deoxyadenosine, and oxo-adenine compounds .

Scientific Research Applications

9-(beta-D-glucofuranosyl)adenine has several scientific research applications:

Mechanism of Action

The mechanism of action of 9-(beta-D-glucofuranosyl)adenine involves its incorporation into nucleic acids, where it can interfere with DNA and RNA synthesis. This interference can inhibit viral replication and tumor cell proliferation. The compound targets viral DNA polymerase and cellular enzymes involved in nucleotide metabolism .

Comparison with Similar Compounds

Similar Compounds

    9-(beta-D-xylofuranosyl)adenine: Similar in structure but with a xylofuranose sugar instead of glucofuranose.

    9-(beta-D-arabinofuranosyl)adenine: Contains an arabinofuranose sugar and is used as an antiviral agent.

    9-(beta-D-ribofuranosyl)adenine:

Uniqueness

9-(beta-D-glucofuranosyl)adenine is unique due to its specific sugar moiety, which can confer different biochemical properties compared to other nucleosides. Its unique structure allows for specific interactions with enzymes and nucleic acids, making it valuable in research and therapeutic applications .

Properties

CAS No.

10279-88-6

Molecular Formula

C11H15N5O5

Molecular Weight

297.27 g/mol

IUPAC Name

2-(6-aminopurin-9-yl)-5-(1,2-dihydroxyethyl)oxolane-3,4-diol

InChI

InChI=1S/C11H15N5O5/c12-9-5-10(14-2-13-9)16(3-15-5)11-7(20)6(19)8(21-11)4(18)1-17/h2-4,6-8,11,17-20H,1H2,(H2,12,13,14)

InChI Key

JNSNEXAWGVQGPR-UHFFFAOYSA-N

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)C(CO)O)O)O)N

Origin of Product

United States

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